
4-(Trimethylsilyl)but-3-yn-1-yl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Trimethylsilyl)but-3-yn-1-yl benzoate is an organic compound that features a trimethylsilyl group attached to a butynyl chain, which is further connected to a benzoate ester. This compound is of interest in organic synthesis due to its unique structural properties, which allow it to participate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trimethylsilyl)but-3-yn-1-yl benzoate typically involves the reaction of 4-(Trimethylsilyl)but-3-yn-1-ol with benzoic acid or its derivatives. One common method includes the esterification of 4-(Trimethylsilyl)but-3-yn-1-ol with benzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and efficiency. This often involves continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
4-(Trimethylsilyl)but-3-yn-1-yl benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like fluoride ions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of 4-(Trimethylsilyl)but-3-yn-1-ol.
Substitution: Formation of various substituted butynyl benzoates.
Scientific Research Applications
4-(Trimethylsilyl)but-3-yn-1-yl benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Utilized in the synthesis of bioactive compounds and as a probe in biochemical studies.
Medicine: Investigated for its potential in drug development and as a precursor for pharmaceuticals.
Industry: Employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(Trimethylsilyl)but-3-yn-1-yl benzoate involves its ability to participate in various chemical reactions due to the presence of the trimethylsilyl group and the ester functionality. The trimethylsilyl group can be easily removed or substituted, allowing the compound to act as an intermediate in the synthesis of more complex molecules. The ester group can undergo hydrolysis or other transformations, making it a versatile compound in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
4-(Trimethylsilyl)but-3-yn-1-ol: A precursor to 4-(Trimethylsilyl)but-3-yn-1-yl benzoate, used in similar synthetic applications.
3-Butynyl tosylate: Another compound with a butynyl chain, used in organic synthesis for different transformations.
Uniqueness
This compound is unique due to the combination of the trimethylsilyl group and the benzoate ester, which provides it with distinct reactivity and versatility in chemical synthesis. This makes it a valuable compound for researchers looking to create complex molecules with specific functional groups.
Properties
Molecular Formula |
C14H18O2Si |
|---|---|
Molecular Weight |
246.38 g/mol |
IUPAC Name |
4-trimethylsilylbut-3-ynyl benzoate |
InChI |
InChI=1S/C14H18O2Si/c1-17(2,3)12-8-7-11-16-14(15)13-9-5-4-6-10-13/h4-6,9-10H,7,11H2,1-3H3 |
InChI Key |
YDYJRXNEFYMBNC-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CCCOC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


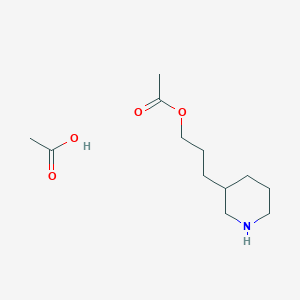
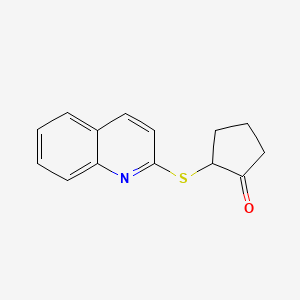
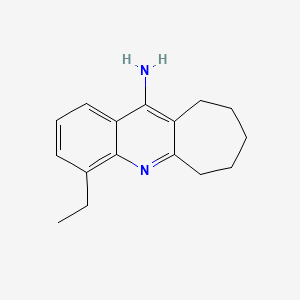
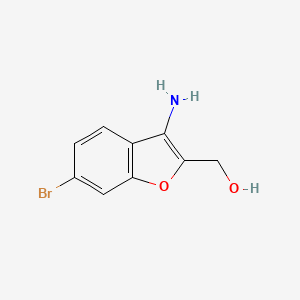
![1-(2-Fluorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine](/img/structure/B11867785.png)
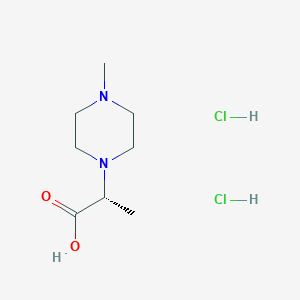
![Ethyl imidazo[2,1-a]isoquinoline-2-carboxylate](/img/structure/B11867801.png)

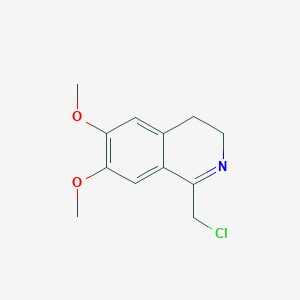
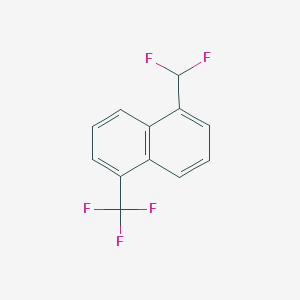
![3-Hydroxy-2-[(6-methylquinazolin-4-yl)amino]propanoic acid](/img/structure/B11867818.png)
![7-Bromo-5-methyl-5H-pyrrolo-[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B11867819.png)


